molecular formula C19H23FN6O3 B11394858 7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11394858
M. Wt: 402.4 g/mol
InChI Key: FIBWFPHASLAUAF-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a hydroxyethyl piperazine moiety, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the fluorobenzyl group and the hydroxyethyl piperazine moiety. Common reagents used in these reactions include fluorobenzyl bromide, hydroxyethyl piperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine core or the piperazine moiety.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions may introduce different functional groups to the fluorobenzyl moiety.

Scientific Research Applications

7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C19H23FN6O3

Molecular Weight

402.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23FN6O3/c1-23-16-15(17(28)22-19(23)29)26(12-13-4-2-3-5-14(13)20)18(21-16)25-8-6-24(7-9-25)10-11-27/h2-5,27H,6-12H2,1H3,(H,22,28,29)

InChI Key

FIBWFPHASLAUAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC=C4F

Origin of Product

United States

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